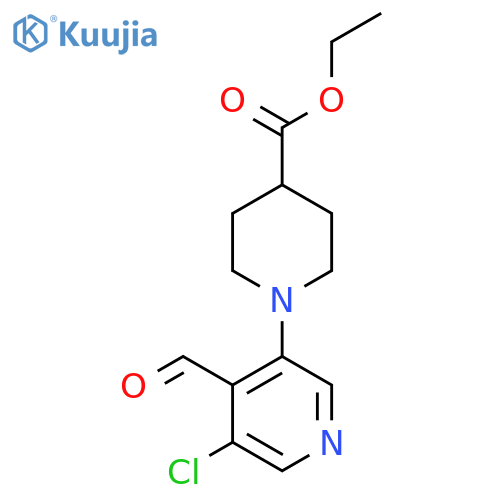Cas no 2138308-42-4 (Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate)

2138308-42-4 structure
商品名:Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate
Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate
- 2138308-42-4
- EN300-731418
- Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate
-
- インチ: 1S/C14H17ClN2O3/c1-2-20-14(19)10-3-5-17(6-4-10)13-8-16-7-12(15)11(13)9-18/h7-10H,2-6H2,1H3
- InChIKey: RIJLGICLDAAKFC-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=CC(=C1C=O)N1CCC(C(=O)OCC)CC1
計算された属性
- せいみつぶんしりょう: 296.0927701g/mol
- どういたいしつりょう: 296.0927701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 59.5Ų
Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-731418-1.0g |
ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate |
2138308-42-4 | 95.0% | 1.0g |
$770.0 | 2025-03-11 | |
| Enamine | EN300-731418-0.5g |
ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate |
2138308-42-4 | 95.0% | 0.5g |
$739.0 | 2025-03-11 | |
| Enamine | EN300-731418-2.5g |
ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate |
2138308-42-4 | 95.0% | 2.5g |
$1509.0 | 2025-03-11 | |
| Enamine | EN300-731418-0.05g |
ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate |
2138308-42-4 | 95.0% | 0.05g |
$647.0 | 2025-03-11 | |
| Enamine | EN300-731418-0.1g |
ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate |
2138308-42-4 | 95.0% | 0.1g |
$678.0 | 2025-03-11 | |
| Enamine | EN300-731418-5.0g |
ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate |
2138308-42-4 | 95.0% | 5.0g |
$2235.0 | 2025-03-11 | |
| Enamine | EN300-731418-10.0g |
ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate |
2138308-42-4 | 95.0% | 10.0g |
$3315.0 | 2025-03-11 | |
| Enamine | EN300-731418-0.25g |
ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate |
2138308-42-4 | 95.0% | 0.25g |
$708.0 | 2025-03-11 |
Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate 関連文献
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
2138308-42-4 (Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate) 関連製品
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量